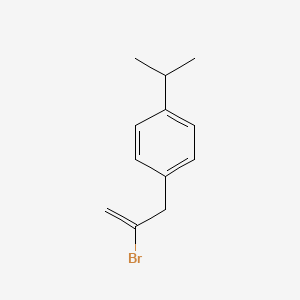

2-Bromo-3-(4-isopropylphenyl)-1-propene

Description

Evolution of Organobromine Synthetic Methodologies

The history of synthetic organic chemistry, which began in the mid-nineteenth century, set the stage for the development of specific methodologies for creating organohalogen compounds. nih.gov Initially, methods for synthesizing organobromides often involved direct bromination using elemental bromine (Br₂), a highly reactive and hazardous substance. wikipedia.orgresearchgate.net For instance, alkenes readily undergo addition reactions with bromine to form vicinal dibromides, while aromatic compounds can be brominated in the presence of a catalyst. wikipedia.org

Over time, synthetic chemistry has moved towards safer and more selective methods. Free-radical halogenation became a key technique for introducing halogens into saturated hydrocarbons, with the regiochemistry determined by the relative weakness of C-H bonds. wikipedia.org For allylic systems, which are particularly reactive, reagents like N-bromosuccinimide (NBS) were developed. libretexts.orgyoutube.com NBS provides a low concentration of bromine, favoring substitution at the allylic position over addition to the double bond, which is a common reaction with molecular bromine in polar solvents. libretexts.orgyoutube.com This development marked a significant advance in controlling the outcomes of bromination reactions. Modern approaches continue to seek more sustainable and efficient "Green Methods," which often rely on the in situ generation of bromine from safer bromide sources through oxidation. researchgate.net

Significance of Allylic Halides in Complex Molecule Synthesis

Allylic halides are organic compounds where a halogen atom is attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. quora.comncert.nic.in This specific arrangement confers unique and heightened reactivity, making them exceptionally valuable building blocks in the synthesis of complex molecules. quora.comchemicalbook.com

The significance of allylic halides stems from their enhanced reactivity in both Sₙ1 and Sₙ2 nucleophilic substitution reactions. quora.comyoutube.com In Sₙ1 reactions, the departure of the halide ion forms an allylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge over multiple carbon atoms. pearson.com This stabilization lowers the activation energy for the reaction. In Sₙ2 reactions, the transition state is also stabilized by the adjacent pi system of the double bond. youtube.com Consequently, allylic halides are often more reactive than their corresponding saturated alkyl halide counterparts. youtube.comquora.com

This reactivity makes them excellent alkylating agents, used in the synthesis of a wide range of products, including pharmaceuticals, polymers, and biochemicals. chemicalbook.com However, the resonance-stabilized nature of the allylic radical or cation intermediate can also lead to allylic rearrangements, where the incoming nucleophile attacks at a different position than the leaving group, resulting in a mixture of isomeric products. masterorganicchemistry.com

Contextualization of 2-Bromo-3-(4-isopropylphenyl)-1-propene within Contemporary Organic Synthesis

This compound is an organobromine compound that fits squarely within the class of allylic halides. Its structure features a bromine atom on a carbon adjacent to a double bond, and the allylic system is, in turn, attached to a 4-isopropylphenyl group. This specific combination of functional groups suggests its potential as a specialized and reactive intermediate in modern organic synthesis.

The presence of the allylic bromide moiety makes the compound an excellent electrophile, susceptible to attack by a wide variety of nucleophiles. quora.com The 4-isopropylphenyl group (also known as a cumenyl group) is a structural feature found in various molecules, including fragrances like Cyclamen aldehyde. researchgate.netnist.gov Therefore, this compound could serve as a key building block for introducing the 4-isopropylphenylbenzyl moiety into more complex molecular frameworks. While specific, detailed research on this exact molecule is not extensively documented in publicly available literature, its reactivity can be inferred from its structural class. It is expected to undergo nucleophilic substitution reactions readily, providing a pathway to ethers, esters, amines, and other derivatives containing the 4-isopropylphenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 951890-61-2 chemicalbook.com |

| Molecular Formula | C₁₂H₁₅Br molaid.com |

| Molecular Weight | 239.15 g/mol molaid.com |

This data is compiled from publicly available chemical databases.

Research Objectives and Scope of Investigation for this compound

Given the compound's structure, a focused research investigation would be valuable to fully characterize its synthetic potential. Key objectives for such an investigation would include:

Development of Optimized Synthetic Protocols: A primary objective would be to establish an efficient and high-yielding synthesis of this compound. A logical starting point would be the allylic bromination of a suitable precursor, such as 1-(4-isopropylphenyl)-2-propene, using N-bromosuccinimide (NBS) with a radical initiator. The study would need to carefully control reaction conditions to maximize the yield of the desired product and minimize potential side reactions or allylic rearrangements. libretexts.org

Investigation of Reactivity and Reaction Scope: A thorough study of the compound's reactivity towards a diverse panel of nucleophiles would be essential. This would involve systematic studies of its participation in Sₙ1 and Sₙ2 reactions to synthesize a library of new compounds. Investigating the regioselectivity of these reactions would also be critical to understand the potential for and control of allylic rearrangements. masterorganicchemistry.com

Application as a Synthetic Intermediate: The ultimate goal would be to demonstrate the compound's utility as a building block in target-oriented synthesis. A potential application could be in the synthesis of analogues of biologically active compounds or commercially relevant chemicals, such as fragrances related to Cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal). researchgate.netnist.gov This would validate its role as a valuable tool in the synthetic chemist's arsenal (B13267).

Full Spectroscopic and Structural Characterization: Although basic properties are known, a comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and potentially X-ray crystallography) would be required to provide a complete and unambiguous structural and electronic profile of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNDMRNPWPLZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226750 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-61-2 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of Bromopropenes

Radical Mechanisms in Allylic Brominationmasterorganicchemistry.comlibretexts.orgchemistrysteps.comlibretexts.org

Allylic bromination involves the substitution of a hydrogen atom on a carbon adjacent to a double bond (the allylic position) with a bromine atom. libretexts.orgchadsprep.com This process is highly favored due to the stability of the resulting allylic radical intermediate. masterorganicchemistry.comchemistrysteps.com The reaction typically proceeds via a free radical chain mechanism. libretexts.org

Initiation, Propagation, and Termination Stepsmasterorganicchemistry.comlibretexts.orgchemistrysteps.com

The radical chain reaction can be broken down into three distinct stages:

Initiation: The reaction is initiated by the formation of a small number of bromine radicals (Br•). libretexts.org This can be achieved through the homolytic cleavage of a bromine molecule (Br₂) using light or heat, or more commonly, by using a radical initiator. masterorganicchemistry.comchadsprep.com

Propagation: This stage consists of a self-sustaining cycle of two steps. First, a bromine radical abstracts an allylic hydrogen from the alkene, forming an allylic radical and hydrogen bromide (HBr). libretexts.orglibretexts.org Subsequently, the allylic radical reacts with a molecule of Br₂, yielding the allylic bromide product and a new bromine radical, which can then continue the chain reaction. chemistrysteps.comlibretexts.org

Termination: The chain reaction concludes when two radicals combine to form a stable molecule. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical and an allylic radical combining.

Role of N-Bromosuccinimide (NBS) and Low Bromine Concentrationmasterorganicchemistry.comlibretexts.orgchemistrysteps.com

While molecular bromine (Br₂) can be used for allylic bromination, it often leads to a competing electrophilic addition reaction across the double bond, resulting in unwanted side products. masterorganicchemistry.comchadsprep.com To circumvent this, N-Bromosuccinimide (NBS) is the preferred reagent for allylic bromination. chadsprep.comwikipedia.orgslideshare.net

NBS serves as a source of bromine at a consistently low concentration. libretexts.orgchemistrysteps.com It reacts with the hydrogen bromide (HBr) generated during the propagation step to produce molecular bromine (Br₂). libretexts.orgchemistrysteps.com This ensures that the concentration of Br₂ remains low throughout the reaction, thereby favoring the radical substitution pathway over electrophilic addition. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.orgwikipedia.org

| Reagent | Function in Allylic Bromination |

| N-Bromosuccinimide (NBS) | Provides a sustained, low concentration of molecular bromine (Br₂) to favor radical substitution over electrophilic addition. libretexts.orgchemistrysteps.com |

| Radical Initiator (e.g., AIBN, peroxide) | Facilitates the initial formation of bromine radicals to start the chain reaction. chadsprep.comwikipedia.org |

| Light (hν) or Heat (Δ) | Provides the energy for the homolytic cleavage of Br₂ into bromine radicals. masterorganicchemistry.com |

Resonance Stabilization of Allylic Radical Intermediatesmasterorganicchemistry.comchemistrysteps.com

The key to the selectivity of allylic bromination lies in the stability of the allylic radical intermediate. masterorganicchemistry.comchemistrysteps.com This stability arises from resonance, where the unpaired electron is delocalized over the p-orbitals of the three-carbon allylic system. libretexts.orgopenstax.org This delocalization significantly lowers the energy of the intermediate, making the abstraction of an allylic hydrogen more favorable than other C-H bonds. masterorganicchemistry.comlibretexts.org

For an unsymmetrical allylic radical, such as the one formed from 3-(4-isopropylphenyl)-1-propene (B3021844), the unpaired electron is shared between two different carbon atoms. chadsprep.comlibretexts.org This can lead to the formation of a mixture of constitutional isomers as the bromine atom can attack either of the carbon atoms involved in the resonance. chemistrysteps.comopenstax.org The final product distribution often depends on factors like steric hindrance at the reaction sites. libretexts.orgopenstax.org

Polar Mechanisms in Bromination Reactionsmasterorganicchemistry.com

In contrast to the radical pathway, alkenes can also react with bromine via a polar mechanism, specifically an electrophilic addition. libretexts.orgchemguide.co.uk This reaction typically occurs when a higher concentration of bromine is present and in the absence of radical initiators. libretexts.org

Electrophilic Attack and Halonium Ion Formationmasterorganicchemistry.comrsc.org

The electrophilic addition of bromine to an alkene begins with the polarization of the bromine molecule as it approaches the electron-rich π-bond of the alkene. libretexts.orgchemguide.co.uksavemyexams.com The π electrons of the alkene attack the partially positive bromine atom, leading to the formation of a cyclic intermediate known as a bromonium ion. libretexts.orgchemguide.co.ukrsc.org In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond and carries a formal positive charge. libretexts.orgpearson.comresearchgate.net The formation of this bridged halonium ion is a key feature of this mechanism. libretexts.org

Nucleophilic Attack on Cyclic Intermediatesmasterorganicchemistry.comchemistrysteps.com

The positively charged bromonium ion is a reactive electrophile that is susceptible to nucleophilic attack. makingmolecules.comyoutube.com In the second step of the mechanism, a nucleophile attacks one of the carbons of the bromonium ion ring. pearson.commakingmolecules.com If the nucleophile is a bromide ion (Br⁻), which is formed in the initial step, the product is a vicinal dibromide. libretexts.orglibretexts.org

The attack of the nucleophile occurs from the side opposite to the bromine bridge, resulting in an anti-addition of the two bromine atoms across the former double bond. libretexts.orgmakingmolecules.com If other nucleophiles, such as water or an alcohol, are present in the reaction mixture (often as the solvent), they can compete with the bromide ion to attack the bromonium ion. chemistrysteps.comlibretexts.org This leads to the formation of halohydrins or haloethers, respectively. masterorganicchemistry.comyoutube.com In the case of an unsymmetrical bromonium ion, the nucleophile will preferentially attack the more substituted carbon atom. youtube.comlibretexts.org

| Step | Description | Key Intermediate |

| 1. Electrophilic Attack | The π bond of the alkene attacks a bromine molecule, displacing a bromide ion. | Bromonium Ion (a cyclic, three-membered ring containing a positively charged bromine atom). libretexts.orgchemguide.co.uk |

| 2. Nucleophilic Attack | A nucleophile (e.g., Br⁻, H₂O) attacks one of the carbons of the bromonium ion. | Vicinal Dibromide or Halohydrin (depending on the nucleophile). masterorganicchemistry.comlibretexts.org |

Rearrangement Pathways during Bromination and Subsequent Reactions

The synthesis and subsequent reactions of 2-bromo-3-(4-isopropylphenyl)-1-propene are often accompanied by rearrangement reactions that can lead to a mixture of isomeric products. These rearrangements are primarily governed by the stability of the intermediates formed during the reaction, which can be either radical or carbocationic in nature.

Allylic rearrangements are a common feature in reactions involving allylic systems, such as the bromination of 3-(4-isopropylphenyl)-1-propene to form this compound. masterorganicchemistry.comwinona.edu This phenomenon arises from the formation of a resonance-stabilized allylic intermediate, which can be attacked by a nucleophile or radical at two different positions. winona.edu

During the allylic bromination of a precursor like 3-(4-isopropylphenyl)-1-propene, typically using a reagent such as N-bromosuccinimide (NBS), the initial step involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. masterorganicchemistry.comlibretexts.org This radical has two resonance contributors, which means the unpaired electron is delocalized over two carbon atoms.

The subsequent reaction with a bromine source, such as Br₂, can then occur at either of these carbon atoms, leading to the formation of two constitutional isomers. masterorganicchemistry.com In the case of the radical derived from 3-(4-isopropylphenyl)-1-propene, this would lead to the desired this compound and its rearranged isomer, 1-bromo-3-(4-isopropylphenyl)-1-propene. The product distribution is often influenced by factors such as steric hindrance and the relative stability of the resulting alkenes. masterorganicchemistry.com

It is also important to note that allylic bromides can undergo rearrangement after their formation, especially under conditions that can facilitate the formation of an allylic carbocation, such as in the presence of a Lewis acid or in a polar solvent. masterorganicchemistry.com

Table 1: Potential Products of Allylic Bromination

| Starting Material | Intermediate | Potential Products |

|---|---|---|

| 3-(4-isopropylphenyl)-1-propene | Resonance-stabilized allylic radical | This compound |

This table is illustrative of the expected products based on general principles of allylic rearrangement.

Beyond the initial allylic rearrangement during bromination, this compound can undergo further rearrangements, particularly those involving carbocationic intermediates. monash.eduuregina.ca These rearrangements are driven by the formation of a more stable carbocation.

For instance, in the presence of a Lewis acid or a strong acid, the bromine atom can depart as a bromide ion, generating an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge shared between two carbon atoms. However, this intermediate can undergo further rearrangement to form an even more stable carbocation. A 1,2-hydride shift or a 1,2-alkyl shift can occur if it leads to a more substituted and therefore more stable carbocation. uregina.ca Given the structure of this compound, a 1,2-hydride shift within the allylic system would interconvert the two resonance forms of the initial allylic carbocation. More complex rearrangements could potentially involve the isopropyl group or the phenyl ring, although these are generally less common unless they lead to a significantly more stabilized carbocationic species. nih.govrsc.org

Radical rearrangements, other than the delocalization in the initial allylic radical, are less common for simple alkyl radicals but can occur in specific circumstances. masterorganicchemistry.com The primary radical pathway of interest in the context of this compound is the allylic rearrangement during its synthesis via radical bromination. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Bromopropene Formation

The formation of this compound and its isomers is governed by both kinetic and thermodynamic principles. The initial bromination reaction is typically under kinetic control, meaning the product ratio is determined by the relative rates of formation of the different isomers. researchgate.net

Under radical conditions, the rate-determining step is often the abstraction of the allylic hydrogen to form the resonance-stabilized radical. libretexts.org The subsequent trapping of this radical by bromine is usually fast. The distribution of products will depend on the relative electron density and steric accessibility of the two carbons in the resonance-stabilized radical intermediate.

Thermodynamic control can be established if the reaction conditions allow for the equilibration of the isomeric products. This would favor the most stable isomer. The stability of the final alkene products is a key factor. Generally, more substituted alkenes are more thermodynamically stable (Zaitsev's rule). masterorganicchemistry.com In the case of the isomers of bromo-3-(4-isopropylphenyl)-propene, the relative stability would depend on the substitution pattern of the double bond and any steric interactions.

Table 2: Factors Influencing Bromopropene Formation

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Primary Influence | Relative rates of product formation | Relative stability of products |

| Governing Principle | Lower activation energy pathway is favored | Most stable product is favored at equilibrium |

| Product Distribution | Reflects the transition state energies | Reflects the Gibbs free energy of the products |

This table provides a general overview of kinetic versus thermodynamic control in chemical reactions.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational methods allow for the detailed mapping of electron density, molecular orbitals, and electrostatic potential, which are fundamental to predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the reaction pathways of organic molecules. For a compound like 2-Bromo-3-(4-isopropylphenyl)-1-propene, DFT calculations can model reactions such as nucleophilic substitution or elimination. These calculations identify the structures of reactants, products, and any transient intermediates or transition states. sciepub.com

For instance, in a study of a related compound, (2E)-3-(4-Fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set were employed to optimize the molecular geometry and compare it with experimental X-ray diffraction data. bohrium.comresearchgate.net This approach confirms the reliability of the computational model. A similar methodology applied to this compound would yield precise bond lengths, angles, and dihedral angles, forming the basis for further reactivity studies.

DFT calculations can map out the entire energy profile of a reaction, revealing the relative energies of all species involved. This information is critical for determining reaction feasibility and predicting major and minor products.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative, based on typical values for similar structures, as specific literature is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1=C2 | 1.34 Å |

| C2-Br | 1.90 Å | |

| C2-C3 | 1.49 Å | |

| C3-C(Aryl) | 1.51 Å | |

| Bond Angle | C1=C2-C3 | 124° |

| C1=C2-Br | 118° | |

| Br-C2-C3 | 117° | |

| Dihedral Angle | C1=C2-C3-C(Aryl) | ~120° (for a stable conformer) |

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Stability

Ab initio and semi-empirical methods are other classes of computational tools used to study molecules. libretexts.org Ab initio methods derive results from first principles without using experimental data, offering high accuracy at a significant computational cost. libretexts.orgscribd.com Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for very large molecules, though with some sacrifice in accuracy. researchgate.netcore.ac.uk

Ab Initio : Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide very accurate conformational energies. sciepub.com

Semi-Empirical : Methods like AM1 or PM7 are computationally inexpensive and can quickly scan the conformational space, which is useful for identifying promising candidates for further, more accurate ab initio or DFT analysis.

Transition State Analysis and Activation Energy Barriers

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point on a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

Computational methods are uniquely capable of locating and characterizing these fleeting transition state structures. In a computational study of the E2 elimination of 2-bromopropane, DFT was used to calculate the activation energy for the reaction. sciepub.com A similar approach for this compound could analyze potential elimination or substitution reactions. By modeling the approach of a nucleophile or base, chemists can compute the activation energy barriers for competing pathways, thereby predicting which reaction is more likely to occur. For example, one could compare the activation energy for an SN2 versus an SN2' reaction.

Table 2: Hypothetical Activation Energies for Competing Reactions (Note: This data is for illustrative purposes to demonstrate the application of the method.)

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |

| SN2 | Direct attack at C1 | 22 |

| SN2' | Attack at C3 with allylic rearrangement | 18 |

| E2 | Elimination to form a diene | 25 |

Molecular Orbital Theory Applications to Allylic Systems

This compound is an allylic system, defined by three adjacent sp²-hybridized carbon atoms with overlapping p-orbitals. youtube.com Molecular Orbital (MO) theory provides a sophisticated model to understand the stability and reactivity of such systems. youtube.compressbooks.pub The three parallel p-orbitals combine to form three π-molecular orbitals of differing energies: a low-energy bonding orbital (π₁), a non-bonding orbital (π₂), and a high-energy anti-bonding orbital (π₃). libretexts.orgmasterorganicchemistry.com

π₁ (Bonding MO) : Has no nodes and encompasses all three carbon atoms, delocalizing the π-electrons and contributing to the stability of the system.

π₂ (Non-bonding MO) : Has a node at the central carbon (C2), meaning its electron density is located only on the terminal carbons (C1 and C3). lumenlearning.com

π₃ (Anti-bonding MO) : Has two nodes, one between each pair of carbons, and is the highest in energy. masterorganicchemistry.com

The reactivity of the allyl system is largely determined by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a neutral allylic halide, the π₁ and π₂ orbitals are filled. Therefore, the π₂ orbital is the HOMO. Since the electron density of the HOMO is concentrated at the terminal carbons (C1 and C3), these are the sites most susceptible to attack by electrophiles. The LUMO is the π₃ orbital, which would accept electrons from a nucleophile.

Computational Modeling of Selectivity (Regio- and Stereoselectivity)

When an allylic system reacts, it often yields a mixture of products. Computational modeling is invaluable for predicting this selectivity.

Regioselectivity : In nucleophilic substitution reactions of allylic halides, the nucleophile can attack at either C1 (direct substitution) or C3 (allylic rearrangement). The preferred site of attack can be predicted by calculating the activation energies for both pathways. The pathway with the lower activation barrier will be kinetically favored. Computational studies on the cross-coupling of allylboron reagents have shown that the observed high regioselectivity can be explained by mechanisms supported by computational analysis. acs.org

Stereoselectivity : If chiral centers are formed during a reaction, computational models can predict which stereoisomer will be favored. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the product ratio can be estimated. For example, in hydrogenation reactions of allylic alcohols, the stereochemical outcome can be rationalized by examining the transition state energies. acs.org

Predictive Models for Reactivity Trends based on Substituent Effects

The substituents on the allylic framework—the bromo group at C2 and the 4-isopropylphenyl group at C3—profoundly influence the molecule's reactivity. Computational models can quantify these effects.

Electronic Effects : The bromine atom is electronegative and acts as an electron-withdrawing group via the inductive effect. The 4-isopropylphenyl group, particularly the alkyl isopropyl substituent, is generally considered electron-donating. These opposing effects modulate the electron density across the π-system. DFT calculations can compute atomic charges (e.g., Mulliken or NBO charges) to visualize this electronic push-pull, highlighting which carbon atoms are more electron-rich or electron-poor and thus more susceptible to electrophilic or nucleophilic attack.

Steric Effects : The bulky 4-isopropylphenyl group can sterically hinder the approach of reagents to the C3 position. Conformational analysis combined with transition state modeling can predict how this steric bulk might favor reactions at the less hindered C1 position.

By systematically changing substituents in a computational model and calculating properties like activation energies or charge distributions, a quantitative structure-activity relationship (QSAR) can be developed to predict reactivity trends across a series of related compounds.

Analytical Methodologies for Organobromine Compounds

Spectroscopic Characterization Techniques (Methodology Focus)

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed molecular structure of organic compounds. azolifesciences.com Its principle is based on the magnetic properties of atomic nuclei with a non-zero nuclear spin, such as ¹H (proton) and ¹³C. blogspot.comnumberanalytics.com When placed in a strong external magnetic field, these nuclei align in specific spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency required for this resonance is highly dependent on the local electronic environment of the nucleus. blogspot.com

Four key pieces of information are derived from an NMR spectrum:

Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei in the molecule. blogspot.com

Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) reveals the electronic environment of the nucleus. Electronegative atoms (like bromine) or aromatic rings deshield nearby nuclei, shifting their signals downfield to higher ppm values. docbrown.info

Integration: The area under a signal is proportional to the number of nuclei it represents. docbrown.info

Spin-Spin Splitting (Multiplicity): The signal for a nucleus is split into multiple lines (e.g., doublet, triplet) by the magnetic fields of neighboring non-equivalent nuclei. The 'n+1' rule is often used, where 'n' is the number of adjacent non-equivalent protons. vaia.com

For 2-Bromo-3-(4-isopropylphenyl)-1-propene , NMR spectroscopy would provide a definitive structural confirmation. The expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

Interactive Data Table: Predicted NMR Data for this compound

Click on the tabs below to view the predicted ¹H and ¹³C NMR data.

| Proton Type | Approx. Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl -CH | ~2.9 | Septet | 1H |

| Allylic -CH₂ | ~3.7 | Singlet or fine doublet | 2H |

| Vinylic =CH₂ (geminal to Br) | ~5.6 and ~5.8 | Two separate doublets or multiplets | 2H |

| Aromatic -CH (ortho to isopropyl) | ~7.2 | Doublet | 2H |

| Aromatic -CH (meta to isopropyl) | ~7.3 | Doublet | 2H |

| Carbon Type | Approx. Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Allylic -CH₂ | ~40 |

| Vinylic =CH₂ | ~118 |

| Aromatic -CH | ~127, ~129 |

| Aromatic quat. C (ipso to alkyl) | ~135 |

| Vinylic =C(Br) | ~138 |

| Aromatic quat. C (ipso to isopropyl) | ~149 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. spectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. copbela.org Raman spectroscopy measures the inelastic scattering of monochromatic light (e.g., from a laser) that results from vibrations that cause a change in the molecule's polarizability. physicsopenlab.org Together, they provide a comprehensive profile of the functional groups present in a molecule. spectroscopyonline.com

For This compound , these techniques would identify key structural motifs:

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, and characteristic C=C in-ring stretching vibrations are seen in the 1600-1450 cm⁻¹ region. lumenlearning.comlibretexts.org

Alkene: Vinylic =C-H stretching is also found above 3000 cm⁻¹, while the C=C double bond stretch appears around 1650 cm⁻¹. openstax.org

Alkyl Groups: C-H stretching from the isopropyl and methylene (B1212753) groups occurs in the 3000-2850 cm⁻¹ range. pressbooks.pub

Carbon-Bromine Bond: The C-Br stretch is a low-energy vibration and typically appears in the far-infrared or "fingerprint" region, generally between 690-515 cm⁻¹. libretexts.org

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) (IR) | Expected Frequency (cm⁻¹) (Raman) |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Alkene =C-H | Stretch | 3100 - 3020 | 3100 - 3020 |

| Alkyl C-H | Stretch | 2960 - 2850 | 2960 - 2850 |

| Alkene C=C | Stretch | ~1650 (variable intensity) | ~1650 (strong intensity) |

| Aromatic C=C | Ring Stretch | 1600, 1585, 1500, 1450 | 1600, 1585, 1500, 1450 |

| C-Br | Stretch | 690 - 515 | 690 - 515 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk In a typical experiment, a molecule is ionized, often by bombarding it with electrons (Electron Impact, EI), which forms a positively charged molecular ion (M⁺•). chemguide.co.uk This ion is often energetically unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint. libretexts.org

For This compound (C₁₃H₁₇Br), key features in the mass spectrum would include:

Molecular Ion Peak (M⁺•): Due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (an M⁺• and an M+2 peak), which is a hallmark of a monobrominated compound. whitman.edu

Fragmentation Pattern: The fragmentation provides structural clues. Common fragmentation pathways would include the loss of a bromine atom to form a stable carbocation, or cleavage of the isopropyl group. libretexts.org

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [C₁₃H₁₇Br]⁺• | 252 / 254 | Molecular Ion (M⁺•) |

| [C₁₃H₁₇]⁺ | 173 | Loss of a bromine radical (•Br) |

| [C₁₀H₁₁Br]⁺• | 211 / 213 | Loss of a propyl radical (•C₃H₇) via McLafferty rearrangement |

| [C₁₀H₁₃]⁺ | 133 | Loss of a bromopropene radical (•C₃H₄Br) |

| [C₇H₇]⁺ | 91 | Tropylium ion, from cleavage of the C-C bond beta to the ring |

| [C₃H₇]⁺ | 43 | Isopropyl cation |

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. innovatechlabs.com It is ideal for the analysis of volatile and semi-volatile organic compounds. 3m.com The methodology involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. innovatechlabs.com Compounds in the mixture are separated based on their boiling points and interactions with the stationary phase coating the column. 3m.com As each separated compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized, fragmented, and detected. acs.org This provides both a retention time (from the GC) and a mass spectrum (from the MS) for each component, allowing for highly confident identification. researchgate.net

Ultra-High Resolution Mass Spectrometry (UHRMS), utilizing analyzers like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides mass measurements with extremely high accuracy (typically sub-ppm) and resolving power. longdom.org This capability is particularly powerful for the analysis of organobromine compounds in complex matrices. researchgate.netnih.gov UHRMS can unambiguously determine the elemental formula of a compound from its exact mass, easily distinguishing between molecules with the same nominal mass. nih.gov Furthermore, its high resolution allows for the clear separation of the isotopic peaks of bromine (⁷⁹Br and ⁸¹Br), confirming the presence and number of bromine atoms in the molecule. nih.gov Advanced UHRMS methods have been developed for the untargeted screening of unknown organobromine compounds in environmental samples. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The principle relies on the differential partitioning of components between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid coated on a solid support). researchgate.netyoutube.com

For a moderately nonpolar compound like This compound , several chromatographic methods are applicable:

Gas Chromatography (GC): As described in the GC/MS section, GC is an excellent method for separating volatile organobromine compounds. The choice of stationary phase is critical; a nonpolar or mid-polarity column (e.g., one based on polydimethylsiloxane (B3030410) with some phenyl content) would be suitable. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used for separating compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a reversed-phase HPLC method would be most common. The stationary phase would be nonpolar (e.g., C18-silica), and the mobile phase would be a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. nih.gov Separation occurs as the nonpolar analyte interacts more strongly with the stationary phase than the polar mobile phase.

Column Chromatography: This is a preparative technique used to purify compounds. nih.gov The compound would be separated from reaction byproducts by passing the mixture through a column packed with a solid adsorbent like silica (B1680970) gel (normal phase) or C18-modified silica (reversed-phase). A solvent or solvent gradient of appropriate polarity is used as the eluent to wash the components through the column at different rates. nih.gov

Gas Chromatography (GC) for Purity Assessment and Mixture Separation

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds, making it highly suitable for many organobromine compounds. birchbiotech.com The fundamental principle of GC involves the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase contained within a column. birchbiotech.comyoutube.com Compounds are separated based on properties like boiling point and their specific interactions with the stationary phase. youtube.comlibretexts.org

For purity assessment, a GC analysis of a sample will produce a chromatogram, which is a graph of the detector response versus time. youtube.com An ideally pure compound will yield a single, sharp peak, while the presence of impurities will result in additional peaks. libretexts.org The percentage purity can be calculated by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com

In the context of organobromine compounds, GC is often coupled with mass spectrometry (GC-MS). This combination not only separates the components of a mixture but also provides mass information that aids in structural elucidation and definitive identification. birchbiotech.com Advanced methods like Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry (GC-PARCI-MS) have been developed for the quantitative detection of bromine in organic compounds, demonstrating high sensitivity with detection limits as low as 29 femtograms of bromine on-column. researchgate.net Another powerful technique is Gas Chromatography Inductively Coupled Plasma Triple Quadrupole Mass Spectrometry (GC-ICP-MS/MS), which can eliminate spectral interferences by measuring product ions like BrO⁺, enhancing sensitivity for the analysis of compounds such as polybrominated diphenyl ethers (PBDEs). researchgate.net

Table 1: GC Parameters for Organobromine Analysis

| Parameter | Description | Relevance/Example |

|---|---|---|

| Column Type | Typically a capillary column with a specific stationary phase (e.g., polysiloxane-based). | The choice of stationary phase polarity is critical for resolving isomers or closely related compounds. |

| Carrier Gas | Inert gas that carries the sample through the column. | Helium or Nitrogen are commonly used. youtube.com |

| Temperature Program | The column temperature is increased over time to elute compounds with higher boiling points. | A typical program might start at a low temperature (e.g., 35°C) and ramp up to a high temperature to ensure all components elute. researchgate.net |

| Detector | Device that measures the eluting components. | Mass Spectrometry (MS) is highly effective for identification. birchbiotech.com Specific detectors like ICP-MS/MS or PARCI-MS offer elemental specificity for bromine. researchgate.netresearchgate.net |

| Purity Calculation | Based on the relative area of the analyte peak. | % Purity = (Area of Target Peak / Total Area of All Peaks) x 100. youtube.com |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

When organobromine compounds are non-volatile, thermally unstable, or water-soluble, High-Performance Liquid Chromatography (HPLC) becomes the analytical method of choice. libretexts.orgresearchgate.net HPLC operates by injecting a liquid sample into a liquid mobile phase that is then pumped through a column packed with a solid stationary phase. libretexts.org Separation is achieved based on the analyte's differential interactions with the stationary and mobile phases. researchgate.net

HPLC can be broadly categorized into two main modes:

Normal-Phase Chromatography: Uses a polar stationary phase (like silica) and a nonpolar mobile phase. libretexts.org

Reversed-Phase Chromatography: This is the more common mode, employing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol). libretexts.org

For the analysis of organobromine compounds, a specific HPLC method involves oxygen-flask combustion of the compound to convert the organic bromine into bromide ions. nih.gov These ions are then reacted with other reagents to form a derivative, such as 4-bromoacetanilide, which can be readily detected by HPLC with UV detection. nih.gov This method is reported to be rapid and precise, with a detection limit of 0.2 ng of bromine. nih.gov As an example of a direct analysis, the organobromide Bromoform can be analyzed on a reverse-phase column using a mobile phase of water and acetonitrile with UV detection at 220 nm. sielc.com

Table 2: Example HPLC Conditions for Organobromine Compound Analysis (Bromoform)

| Parameter | Condition |

|---|---|

| Column | Reverse-phase Newcrom R1, 4.6 x 150 mm, 5 µm sielc.com |

| Mobile Phase | Acetonitrile / Water (70/30) sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 220 nm sielc.com |

| Analyte Example | Bromoform sielc.com |

Column Chromatography for Purification Strategies

Column chromatography is a fundamental and widely used preparative technique for purifying organic compounds from mixtures. orgchemboulder.comyoutube.com It is a form of liquid chromatography where the stationary phase, a solid adsorbent like silica gel (SiO₂) or alumina (B75360) (Al₂O₃), is packed into a vertical glass column. orgchemboulder.com The impure mixture is loaded onto the top of the stationary phase, and a liquid mobile phase (eluent) is passed through the column. orgchemboulder.comyoutube.com

Separation occurs because different components of the mixture have varying affinities for the stationary and mobile phases. orgchemboulder.com Less polar compounds tend to have a higher affinity for the non-polar mobile phase and travel down the column more quickly, while more polar compounds interact more strongly with the polar stationary phase and move more slowly. youtube.com The separated components are then collected in sequential fractions as they drip from the bottom of thecolumn. youtube.com

Two primary types of column chromatography are:

Gravity Chromatography: The solvent flows down the column by gravity. orgchemboulder.com

Flash Chromatography: Positive pressure (e.g., from air) is applied to force the solvent through the column, making the process much faster. orgchemboulder.com

This technique is highly versatile and can be used to purify both solid and liquid products, making it an essential step after a chemical synthesis to isolate a target molecule like this compound from unreacted starting materials or byproducts. youtube.comcolumn-chromatography.com

Table 3: Key Components and Strategies in Column Chromatography Purification

| Component/Strategy | Description | Example/Application |

|---|---|---|

| Stationary Phase (Adsorbent) | A solid, polar material packed in the column. | Silica gel (SiO₂) and alumina (Al₂O₃) are most common. orgchemboulder.com |

| Mobile Phase (Eluent) | A non-polar or moderately polar solvent or solvent mixture. | Hexanes, ethyl acetate, or mixtures thereof are frequently used. The polarity can be adjusted to optimize separation. |

| Elution | The process of passing the mobile phase through the column. | Can be isocratic (constant solvent composition) or gradient (solvent composition is varied to increase polarity over time). rochester.edu |

| Fraction Collection | Collecting the eluent in separate tubes. | The composition of each fraction is typically analyzed by a simpler method like Thin-Layer Chromatography (TLC). orgchemboulder.com |

Advanced Spectromicroscopy for Distributional Analysis

Spectromicroscopy combines microscopy and spectroscopy to provide spatially resolved chemical information, allowing for the visualization of how different chemical species, including organobromine compounds, are distributed within a sample.

Fourier Transform-Infrared (FT-IR) Spectromicroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique used to identify molecular components and structures. nih.gov It is based on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their characteristic vibrations. youtube.com This absorption pattern creates a unique spectral "fingerprint" for the molecule. nih.govyoutube.com

FT-IR microspectroscopy couples an FTIR spectrometer with a microscope, enabling the collection of spectra from microscopic areas of a sample. nih.gov This allows for the creation of chemical images that show the spatial distribution of different functional groups and molecules. nih.gov It is a non-destructive, label-free method for analyzing the molecular composition of complex biological systems, from intact cells to tissues. nih.govnih.gov For a compound like this compound, FT-IR can confirm the presence of key functional groups such as C-Br, C=C (alkene), and aromatic C-H bonds.

Table 4: Characteristic FT-IR Absorption Regions for Organobromine Compounds

| Bond | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H | Aromatic (Aryl) | 3100 - 3000 |

| C-H | Alkene (Vinyl) | 3100 - 3000 |

| C-H | Alkane (Alkyl) | 3000 - 2850 |

| C=C | Aromatic | ~1600, ~1475 |

| C=C | Alkene | 1680 - 1620 |

| C-Br | Alkyl Bromide | 690 - 515 |

Micro X-ray Fluorescence (μ-XRF) Spectromicroscopy

Micro X-ray Fluorescence (μ-XRF) is a non-destructive elemental analysis technique used to determine the elemental composition of a sample and to map the spatial distribution of those elements. horiba.comnih.gov The method involves focusing a high-intensity X-ray beam onto a small spot on the sample. researchgate.net The primary X-rays excite atoms in the sample, causing them to emit secondary, fluorescent X-rays. nih.gov Each element emits fluorescence at a characteristic energy, allowing for their identification and quantification.

By scanning the sample under the micro-beam and collecting a spectrum at each pixel, detailed elemental maps can be generated. horiba.com This is particularly useful for analyzing the distribution of bromine in a sample, such as in biological tissues or on material surfaces. researchgate.net Confocal μ-XRF further enhances this capability by providing depth-resolved analysis, enabling three-dimensional elemental mapping. nih.govbohrium.com This technique is invaluable for studying inhomogeneous samples where the distribution, rather than just the bulk concentration, of an element is of interest. researchgate.netresearchgate.net

Table 5: Principles and Applications of μ-XRF for Bromine Distribution Analysis

| Aspect | Description |

|---|---|

| Principle | An incident X-ray beam excites core-shell electrons in the sample's atoms. The subsequent de-excitation results in the emission of element-specific fluorescent X-rays. nih.gov |

| Capability | Provides qualitative and quantitative elemental analysis with high spatial resolution (micrometer scale). researchgate.net |

| Output | Generates 2D or 3D maps showing the distribution and concentration of elements (e.g., Bromine). horiba.comnih.gov |

| Sample Type | Ideal for solid, inhomogeneous samples; can be used in materials science, geology, and biology. nih.gov |

| Key Advantage | Non-destructive analysis, often requiring minimal to no sample preparation. researchgate.net |

Chemometric Approaches in Organobromine Compound Identification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov When analyzing complex mixtures or trying to identify unknown compounds, the large datasets generated by modern analytical instruments (like GC-MS, HPLC, and FT-IR) can be difficult to interpret directly. Chemometric approaches provide powerful tools to process this data for purposes of identification, classification, and quantification. nih.gov

For organobromine compound identification, data from an analytical technique can be used as input for a chemometric model. For example, a series of GC-MS or FT-IR spectra from various samples can be analyzed using pattern recognition techniques. One of the most common methods is Partial Least Squares (PLS), which can be used to build predictive models. nih.gov For instance, Partial Least Squares-Discriminant Analysis (PLS-DA) is a classification tool that can be trained to distinguish between different classes of samples (e.g., authentic vs. adulterated, or different types of organobromine compounds) based on their chemical profiles. nih.gov

These approaches are particularly valuable in metabolomics and for authenticating botanical materials, where they can help identify marker compounds in a complex matrix. nih.gov By correlating the instrumental data with known sample properties, chemometrics can guide the identification of specific compounds responsible for the observed chemical differences.

Transformations and Derivatizations of 2 Bromo 3 4 Isopropylphenyl 1 Propene As a Synthetic Intermediate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and allylic halides like 2-bromo-3-(4-isopropylphenyl)-1-propene are particularly adept substrates for these transformations. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through different mechanisms, primarily S(_N)1 or S(_N)2, depending on the reaction conditions and the nature of the nucleophile. ncert.nic.inlibretexts.org The stability of the potential allylic carbocation intermediate can also favor S(_N)1 pathways. ncert.nic.in

Formation of Alkenes and Alkynes (e.g., Dehydrobromination)

The elimination of hydrogen bromide (dehydrobromination) from this compound is a key method for forming new unsaturated systems, such as conjugated dienes or allenes. This reaction is typically promoted by a base.

Dehydrobromination to Allenes: The treatment of 2-bromo-3-aryl-1-propenes with a strong base can lead to the formation of allenes. nih.govscripps.edu Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis. nih.govscripps.edu The reaction proceeds via the abstraction of a proton from the carbon adjacent to the double bond, followed by the elimination of the bromide ion.

While specific studies on this compound are not prevalent, analogous transformations of similar substrates are well-documented. For instance, the synthesis of substituted allenes often involves the dehydrohalogenation of 2-halo-3-aryl-1-propenes. organic-chemistry.org

Table 1: Analogous Dehydrobromination Reactions for Allene Synthesis

| Substrate Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 1,1-dichloroalk-1-enes | Cp(_2)TiP(OEt)(_3), then aldehydes/ketones | Allenes | organic-chemistry.org |

| Vicinal dihalides | Indium or Zinc, aqueous solvent | Allenes | organic-chemistry.org |

Introduction of Heteroatom Functionalities (e.g., Oxygen, Nitrogen, Sulfur)

The carbon-bromine bond in this compound is readily displaced by various heteroatom nucleophiles, allowing for the introduction of oxygen, nitrogen, and sulfur-containing functional groups. These reactions significantly expand the synthetic utility of the parent compound.

Oxygen Nucleophiles: Alcohols and alkoxides can react with allylic bromides to form ethers. Phenoxides can also be used to generate aryl allyl ethers. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway is possible under certain conditions. ncert.nic.in

Nitrogen Nucleophiles: Amines, both primary and secondary, can serve as nitrogen nucleophiles to displace the bromide and form allylic amines. Ammonia can also be used, though it may lead to mixtures of primary, secondary, and tertiary amines. In some cases, metal-catalyzed C-N cross-coupling reactions, particularly with copper catalysts, provide a milder and more controlled method for the arylation and alkylation of amines. acs.orgresearchgate.net

Sulfur Nucleophiles: Thiols and thiolate anions are excellent nucleophiles and react readily with allylic bromides to produce allylic sulfides. These reactions are generally efficient and proceed under mild conditions. Copper-catalyzed methods have also been developed for C-S bond formation between thiols and aryl or heteroaryl halides. researchgate.net

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, as an allylic bromide, can participate in a range of these transformations, which are typically catalyzed by transition metals like palladium, nickel, or copper.

Palladium-Catalyzed Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium catalysis is central to modern organic synthesis, and several named reactions are applicable to substrates like this compound. nih.govyoutube.com

Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is highly versatile for creating C(sp²)-C(sp²) bonds and is tolerant of a wide array of functional groups. nih.govnih.govresearchgate.net The general mechanism involves oxidative addition of the halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgmdpi.com

Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)(_2)/PCy(_3) | K(_3)PO(_4) | Toluene | Room Temp. | organic-chemistry.org |

| Pd(_2)(dba)(_3)/P(t-Bu)(_3) | K(_3)PO(_4) | Dioxane | 80 °C | organic-chemistry.org |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. nih.govlibretexts.org The mechanism involves oxidative addition of the halide to Pd(0), insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product. wikipedia.orgyoutube.com Given that this compound is itself an alkene, it could potentially undergo self-coupling or couple with other alkenes.

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of substituted alkynes. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a palladium or nickel catalyst. wikipedia.org While not as commonly used as the Suzuki or Heck reactions, it is a powerful tool for C-C bond formation. The transmetalation step with organozinc reagents is often very efficient.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and sometimes exhibit unique reactivity. nih.gov Nickel-catalyzed reductive couplings of aryl bromides with allylic acetates or carbonates have been developed, providing a pathway to functionalized alkenes. documentsdelivered.comrsc.orgorganic-chemistry.org These reactions often employ a reducing agent, such as zinc or manganese metal. rsc.orgacs.org Nickel catalysts have also been shown to be effective in coupling non-activated alkyl halides in Sonogashira-type reactions. wikipedia.org

Table 3: Examples of Nickel-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partners | Catalyst System | Reductant/Conditions | Reference |

|---|---|---|---|---|

| Reductive Allylation | Aryl bromides + Allylic carbonates | Ni(COD)(_2)/PCy(_3) | Zinc powder, DMA | documentsdelivered.comrsc.org |

| Reductive Coupling | Aryl bromides + Secondary alkyl bromides | NiI(_2), ligand | Zinc, MgCl(_2), Pyridine, DMA | organic-chemistry.org |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic chemistry and continue to be developed for modern applications. acs.orgyoutube.com Copper is particularly effective for C-N, C-O, and C-S bond formation. acs.orgresearchgate.netrsc.org For instance, copper(I) iodide is a common catalyst for the coupling of aryl halides with amines, alcohols, and thiols. acs.orgresearchgate.net More recently, copper has been used as a catalyst in Suzuki-Miyaura type reactions and in enantioselective allyl-allyl couplings. acs.orgnih.gov

Grignard-Type and Organolithium Reactions

The presence of a vinyl bromide moiety in this compound allows for the formation of highly reactive organometallic reagents, specifically Grignard and organolithium reagents. These transformations are fundamental for creating carbon-carbon bonds, converting the electrophilic carbon-bromine bond into a nucleophilic carbon-metal bond.

Grignard Reagent Formation: Treatment of this compound with magnesium metal (Mg), typically in an etheral solvent like tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, [3-(4-isopropylphenyl)prop-1-en-2-yl]magnesium bromide. While the formation of Grignard reagents from some vinyl bromides can be challenging, the use of highly reactive magnesium (Rieke magnesium) or specific activating agents can facilitate the reaction. Once formed, this nucleophilic reagent can react with a wide array of electrophiles.

Organolithium Reagent Formation: Alternatively, lithium-halogen exchange, a common method for generating organolithium compounds, can be employed. This typically involves reacting the vinyl bromide with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi) or n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting vinyllithium (B1195746) reagent, 2-lithio-3-(4-isopropylphenyl)-1-propene, is a potent nucleophile. These reagents are often generated in situ and used immediately due to their potential instability.

The table below summarizes the expected reactions of these organometallic intermediates with various electrophiles.

| Reagent Type | Electrophile | Product Class | Potential Product from this compound derivative |

| Grignard Reagent | Aldehydes (e.g., Acetaldehyde) | Secondary Allylic Alcohol | 1-(3-(4-isopropylphenyl)prop-1-en-2-yl)ethan-1-ol |

| Grignard Reagent | Ketones (e.g., Acetone) | Tertiary Allylic Alcohol | 2-(3-(4-isopropylphenyl)prop-1-en-2-yl)propan-2-ol |

| Grignard Reagent | Carbon Dioxide (CO₂) | α,β-Unsaturated Carboxylic Acid | 3-(4-isopropylphenyl)-2-methylpropenoic acid |

| Organolithium Reagent | Alkyl Halides (e.g., Iodomethane) | Substituted Alkene | 3-(4-isopropylphenyl)-2-methyl-1-propene |

| Organolithium Reagent | Boronic Esters (e.g., Pinacol borane) | Vinylboronate Ester | 2-(3-(4-isopropylphenyl)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Radical Reactions and Chain Extensions

The double bond in this compound is susceptible to radical addition reactions. Furthermore, the bromine atom can participate in atom transfer radical processes, and the allylic hydrogens are susceptible to abstraction, leading to resonance-stabilized radicals. uky.edu

Radical Addition and Polymerization: The addition of radicals across the π-bond can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides. This reactivity can be harnessed for chain extension reactions. For instance, in a process analogous to atom transfer radical polymerization (ATRP), the bromine atom can be reversibly transferred between a dormant species (the vinyl bromide) and a propagating radical, allowing for controlled polymer growth.

Allylic Bromination vs. Radical Addition: Under specific conditions, typically with a low concentration of bromine radicals generated from a source like N-bromosuccinimide (NBS) and light or heat, allylic hydrogen abstraction can occur. youtube.com This would form a resonance-stabilized radical. However, the presence of the vinyl bromide makes direct radical addition to the double bond a competing pathway. The regioselectivity of radical addition (e.g., of HBr under radical conditions) is governed by the formation of the most stable radical intermediate. uky.edu

Chain Extension via Radical Bromoallylation: The compound can also be used in radical bromoallylation reactions. In such a process, a radical generated from another source could add to the double bond of this compound, followed by fragmentation or further reaction to extend a carbon chain. nycu.edu.tw

Cycloaddition and Rearrangement Reactions

The unsaturated nature of this compound makes it a candidate for various pericyclic reactions, including cycloadditions and rearrangements. wikipedia.org

Cycloaddition Reactions: Cycloaddition reactions involve the concerted formation of a ring from two or more unsaturated molecules. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): While not a classic diene, the styrene-like motif could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes, particularly when activated by a Lewis acid. The bromine atom can influence the regioselectivity of the cycloaddition. researchgate.net

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of highly strained cyclobutane (B1203170) rings. libretexts.orgaklectures.com This reaction is initiated by the photochemical excitation of one of the alkene components.

[3+2] Dipolar Cycloaddition: The alkene can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azides, yielding five-membered heterocyclic rings. The reaction of a substituted propene with a nitrone, for example, can produce isoxazolidine (B1194047) derivatives. nih.gov

Rearrangement Reactions: Under thermal, acidic, or catalytic conditions, the molecule may undergo rearrangement. wiley-vch.de

Allylic Rearrangement: In the presence of a catalyst or under certain nucleophilic substitution conditions, an SN2' reaction could occur, leading to an allylic rearrangement where the incoming nucleophile attacks the γ-carbon, causing a shift of the double bond and elimination of the bromide.

Skeletal Rearrangements: Acid-catalyzed conditions could lead to protonation of the double bond, forming a carbocation. This intermediate could then undergo skeletal rearrangements, such as a Wagner-Meerwein shift, particularly involving the isopropyl group, to form a more stable carbocation before quenching. wikipedia.org

Role in Building Complex Molecular Architectures

The varied reactivity of this compound makes it a strategic precursor for synthesizing complex organic molecules and diverse molecular frameworks.

In the context of total synthesis, this compound serves as a valuable C9 building block containing the 4-isopropylphenyl motif. The vinyl bromide functionality is particularly useful as it is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The most significant application is in transition-metal-catalyzed cross-coupling reactions. The vinyl bromide can readily participate in reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and stereoselective introduction of the 3-(4-isopropylphenyl)-1-propenyl unit into complex scaffolds. For example, a tandem Diels-Alder/cross-coupling sequence could be envisioned, where the compound first undergoes a cycloaddition and the resulting vinyl bromide cycloadduct is then functionalized via a Suzuki or Stille coupling. researchgate.net

The utility of this compound as a precursor extends to the generation of libraries of diversely substituted compounds. The bromine atom acts as a synthetic linchpin, allowing for its replacement with a wide range of functional groups through cross-coupling chemistry. This strategy provides a modular approach to novel organic frameworks built upon the 3-(4-isopropylphenyl)-1-propene (B3021844) core.

The table below illustrates the potential for diversification through various palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Reagent/Catalyst System (Typical) | Resulting Framework |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Diene or Substituted Styrene derivative |

| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Conjugated Diene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Extended Conjugated System |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Conjugated Enyne |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Enamine derivative |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | α,β-Unsaturated Nitrile |

This modular approach allows for the systematic modification of the molecular structure, enabling the synthesis of a wide array of compounds for applications in materials science, medicinal chemistry, and agrochemicals.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on developing novel and sustainable routes to 2-Bromo-3-(4-isopropylphenyl)-1-propene that adhere to the principles of green chemistry. ijfmr.comijesrr.org This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key areas for investigation include:

Atom-Economic Approaches: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. This could involve exploring catalytic additions or substitutions that avoid the use of stoichiometric brominating agents.

Use of Greener Solvents: Moving away from traditional volatile organic solvents towards more sustainable alternatives like water, supercritical fluids, or bio-based solvents. ijfmr.com The feasibility of performing the synthesis under solvent-free conditions, potentially using mechanochemistry, should also be investigated. chemrxiv.org

Catalytic Systems: Developing novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, to replace traditional stoichiometric reagents. ijesrr.org Metal-free catalytic systems, for instance, offer a promising avenue for the cross-coupling of allylic bromides with boronic acids, providing a more sustainable alternative to palladium-catalyzed methods. organic-chemistry.orgacs.org

Renewable Feedstocks: Investigating the synthesis of the 4-isopropylphenyl moiety from renewable resources to reduce reliance on petrochemical feedstocks.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage |

| Catalytic Allylic Bromination | Atom Economy, Catalysis | Reduces waste from stoichiometric brominating agents. |

| Synthesis in Water or Bio-solvents | Safer Solvents | Reduces environmental impact and improves process safety. ijfmr.com |

| Metal-Free Cross-Coupling | Less Hazardous Chemical Synthesis | Avoids the use of precious and potentially toxic metal catalysts. organic-chemistry.orgacs.org |

| Mechanochemical Synthesis | Designing for Energy Efficiency | Can reduce or eliminate the need for solvents and may proceed at lower temperatures. chemrxiv.org |

Expansion of Catalytic Asymmetric Approaches

The presence of a stereocenter in many biologically active molecules underscores the importance of asymmetric synthesis. uwindsor.ca Developing catalytic asymmetric methods to produce specific enantiomers of chiral derivatives of this compound is a critical area for future research. Such methods are essential for investigating the differential biological activities of stereoisomers.

Future research should explore:

Enantioselective Catalysis: The development of chiral catalysts that can control the stereochemical outcome of the reaction. youtube.com This could involve chiral ligands for transition metals or the use of organocatalysts. For instance, enantioselective dibromination of allylic alcohols has been achieved using a chiral diol with a titanium bromide species. wisc.edu

Substrate-Controlled Synthesis: Utilizing chiral substrates to direct the stereoselective formation of the desired product.

Chiral Auxiliaries: Employing chiral auxiliaries that can be attached to the substrate, direct the stereoselective transformation, and then be removed.

| Asymmetric Approach | Key Component | Expected Outcome |

| Enantioselective Catalysis | Chiral catalyst (e.g., metal-ligand complex or organocatalyst) | Production of one enantiomer in excess. uwindsor.cayoutube.com |

| Substrate-Controlled Synthesis | Chiral starting material | Diastereoselective formation of the product. |

| Chiral Auxiliary | Removable chiral group | Induction of stereoselectivity in the key bond-forming step. |

Advanced Mechanistic Elucidation through Modern Spectroscopic Tools

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. The synthesis of this compound, which likely involves the formation of a Grignard reagent, presents an opportunity to apply modern spectroscopic techniques for in-depth mechanistic studies. mt.com

Future investigations should leverage:

In-situ Spectroscopy: The use of real-time monitoring techniques such as Fourier-Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy to track the concentrations of reactants, intermediates, and products throughout the reaction. mt.comhzdr.deresearchgate.netacs.orgacs.org This can provide valuable kinetic data and help identify transient species.

Reaction Calorimetry: To monitor the heat flow of the reaction, which is particularly important for exothermic processes like Grignard reagent formation, to ensure safe scale-up. mt.com

Advanced NMR Techniques: Employing specialized Nuclear Magnetic Resonance (NMR) techniques to characterize complex reaction mixtures and elucidate the structure of intermediates.

| Spectroscopic Tool | Information Gained | Application to Synthesis |

| In-situ FTIR/NIR/Raman | Real-time concentration profiles of reactants and products. hzdr.deacs.orgacs.org | Optimization of reaction time, temperature, and reagent addition rates; safety monitoring. mt.comresearchgate.net |

| Reaction Calorimetry (RC1) | Heat of reaction, heat flow, and adiabatic temperature rise. mt.com | Hazard assessment and development of safe and robust process conditions. |

| Advanced NMR | Structural elucidation of intermediates and byproducts. | Deeper understanding of the reaction pathway and identification of sources of impurities. |

High-Throughput Experimentation and Automation in Synthesis

High-Throughput Experimentation (HTE) has emerged as a powerful tool for accelerating the discovery and optimization of chemical reactions. nih.govresearchgate.net Applying HTE to the synthesis of this compound can significantly reduce the time and resources required for process development.

Future research in this area should focus on:

Rapid Screening: Utilizing HTE to rapidly screen a wide range of catalysts, ligands, solvents, bases, and other reaction parameters to identify optimal conditions for the synthesis. nih.gov